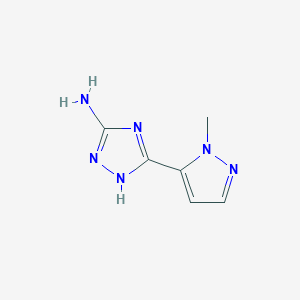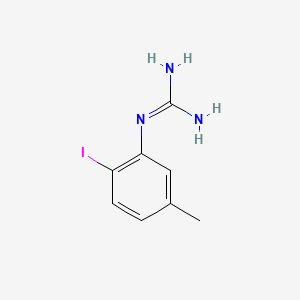
1-(2-Iodo-5-methylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodo-5-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, in particular, features an iodine atom and a methyl group attached to a phenyl ring, which is further connected to a guanidine group.
Preparation Methods
The synthesis of 1-(2-Iodo-5-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-iodo-5-methylphenylamine with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be facilitated by the presence of a base. Another method involves the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis to produce N-phthaloylguanidines, which can then be converted to the desired guanidine compound .
Chemical Reactions Analysis
1-(2-Iodo-5-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2-Iodo-5-methylphenyl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organocatalysis.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives are known for their pharmacological properties, and this compound may be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-5-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Iodo-5-methylphenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Chloro-5-methylphenyl)guanidine: Similar structure but with a chlorine atom instead of iodine.
1-(2-Bromo-5-methylphenyl)guanidine: Contains a bromine atom instead of iodine.
1-(2-Iodo-4-methylphenyl)guanidine: The position of the methyl group is different.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions compared to other halogenated derivatives .
Properties
Molecular Formula |
C8H10IN3 |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
2-(2-iodo-5-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10IN3/c1-5-2-3-6(9)7(4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI Key |
ISVZUMNOJTUWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13677151.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13677162.png)
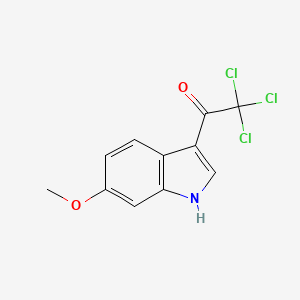
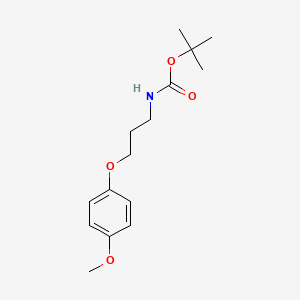
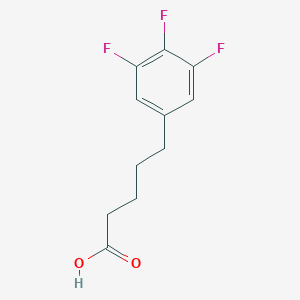

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677187.png)
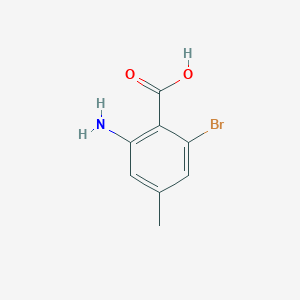
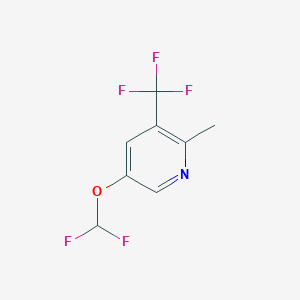


![9-Methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13677215.png)
